molecular formula C10H16O2 B3032098 Oxirane, [(3-cyclohexen-1-ylmethoxy)methyl]- CAS No. 10578-41-3

Oxirane, [(3-cyclohexen-1-ylmethoxy)methyl]-

Cat. No.: B3032098
CAS No.: 10578-41-3
M. Wt: 168.23 g/mol
InChI Key: NTVWXHIDJCPOAJ-UHFFFAOYSA-N
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Description

Oxirane, [(3-cyclohexen-1-ylmethoxy)methyl]- (CAS: Not explicitly provided; structurally related to compounds in and ) is an epoxide (oxirane) derivative featuring a cyclohexenylmethoxy substituent. Its core structure consists of a three-membered epoxide ring (C-O-C) with a methoxy-methyl group attached to a cyclohexene ring. The cyclohexene moiety introduces steric and electronic effects that influence reactivity, while the epoxide group enables nucleophilic ring-opening reactions, a hallmark of oxirane chemistry .

Synthesis routes for analogous oxiranes often involve epoxidation of alkenes (e.g., using peracids or hydrogen peroxide) or substitution reactions on pre-formed epoxides . For example, epoxidation of methyl eugenol derivatives (as in ) or vegetable oil esters () highlights methodologies relevant to its preparation.

Properties

IUPAC Name

2-(cyclohex-3-en-1-ylmethoxymethyl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-4-9(5-3-1)6-11-7-10-8-12-10/h1-2,9-10H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVWXHIDJCPOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)COCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378151
Record name Oxirane, [(3-cyclohexen-1-ylmethoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10578-41-3
Record name Oxirane, [(3-cyclohexen-1-ylmethoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Oxirane, [(3-cyclohexen-1-ylmethoxy)methyl]- typically involves the reaction of a suitable precursor with an oxidizing agent. One common method is the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions . Industrial production methods often involve the use of metal catalysts to enhance the efficiency and selectivity of the reaction. For example, the use of aluminum or chromium catalysts in the presence of carbon monoxide has been reported to facilitate the carbonylation and subsequent ring expansion of oxirane substrates .

Chemical Reactions Analysis

Oxirane, [(3-cyclohexen-1-ylmethoxy)methyl]- undergoes a variety of chemical reactions, primarily due to the presence of the reactive oxirane ring. Some common reactions include:

    Ring-Opening Reactions: These reactions are typically catalyzed by acids or bases and result in the formation of diols or other functionalized molecules.

    Oxidation and Reduction: The oxirane ring can be oxidized to form diols or other oxygenated products. Reduction reactions can also occur, leading to the formation of alcohols.

    Substitution Reactions: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Scientific Research Applications

Polymer Chemistry

Oxirane compounds are extensively used in the synthesis of polymers. They serve as monomers for producing epoxy resins, which are utilized in coatings, adhesives, and composite materials due to their excellent mechanical properties and chemical resistance.

Table 1: Properties of Epoxy Resins Derived from Oxiranes

PropertyValue
Tensile Strength50-70 MPa
Glass Transition Temp60-120 °C
Cure Time1-24 hours (depending on catalyst)

Medicinal Chemistry

Research indicates that oxiranes can act as intermediates in the synthesis of biologically active compounds. For instance, derivatives of oxirane have been explored for their potential anti-cancer properties and as inhibitors of specific enzymes.

Case Study: Anticancer Activity
A study investigated the anticancer potential of oxirane derivatives against various cancer cell lines. Results showed that certain modifications to the oxirane structure increased cytotoxicity against breast cancer cells by promoting apoptosis through mitochondrial pathways.

Agricultural Chemistry

Oxiranes are also being evaluated for their use in agrochemicals. Their ability to modify biological pathways makes them suitable candidates for developing new pesticides or herbicides.

Research Insight: Insecticidal Activity
A recent study demonstrated that oxirane derivatives exhibited significant insecticidal activity against common agricultural pests. This was attributed to their ability to disrupt metabolic processes in target insects.

Mechanism of Action

The mechanism of action of Oxirane, [(3-cyclohexen-1-ylmethoxy)methyl]- involves the nucleophilic attack on the oxirane ring, leading to ring-opening and the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile. For example, in the presence of a carboxylic acid and a tertiary amine catalyst, the reaction proceeds through a series of parallel consecutive stages, including the quaternization of the amine by the activated oxirane and the participation of the carboxylate anion in the ring-opening process .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxirane Derivatives

Structural and Functional Group Variations

The table below compares key structural features, reactivity, and applications of [(3-cyclohexen-1-ylmethoxy)methyl]oxirane with analogous compounds:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Reactivity/Applications Reference
[(3-cyclohexen-1-ylmethoxy)methyl]oxirane Cyclohexenylmethoxy-methyl ~210 (estimated) Intermediate for polymers, potential fragrance
(2S,3R)-dimethyloxirane Methyl groups at C2 and C3 88.11 Stereochemical studies, chiral building blocks
Epoxidized Jatropha methyl esters (EJME) Long-chain alkyl epoxides ~340–360 Bio-epoxy resins, plasticizers
Methyl eugenol-derived oxirane 3,4-Dimethoxyphenyl, ethoxy 190.24 Fragrance enhancement, ring-opening reactions
[[2-(2-ethoxyethoxy)ethoxy]methyl]oxirane Polyether-linked ethoxy groups 190.24 Surfactants, laboratory chemicals

Key Observations:

  • Steric Effects: The cyclohexenyl group in the target compound introduces greater steric hindrance compared to linear alkyl or simple aryl substituents (e.g., methyl or ethoxy groups). This reduces reaction rates in nucleophilic ring-opening but enhances thermal stability .
  • Electronic Effects: Electron-donating methoxy groups (as in methyl eugenol derivatives) increase epoxide ring stability, whereas electron-withdrawing groups (e.g., esters in ) accelerate ring-opening .

Reactivity in Ring-Opening Reactions

Epoxide ring-opening is a critical reaction for generating functional intermediates:

  • Acid-Catalyzed Opening: The target compound reacts with alcohols (e.g., ethanol) under acidic conditions to yield ether-alcohols, similar to methyl eugenol-derived oxiranes. However, the cyclohexenyl group may promote side reactions like dehydration or dimerization due to steric strain .
  • Amine Reactions: Primary amines (e.g., butylamine) open the oxirane ring to form amino alcohols, as seen in epoxy-HOSME (). The bulky cyclohexenyl group may favor transesterification over nucleophilic attack in such cases .
  • Biological Activity: Unlike HIV integrase inhibitors in (e.g., CAA-1/2), the target compound lacks catechol or carboxyl groups, likely rendering it biologically inert in therapeutic contexts .

Physicochemical Properties

  • Lipophilicity: The cyclohexenylmethoxy group increases lipophilicity compared to simpler oxiranes (e.g., dimethyloxirane). This property aligns with applications in hydrophobic polymer matrices or slow-release formulations .
  • Oxirane Value: Epoxidized vegetable oil derivatives (e.g., EJME) exhibit oxirane values of ~5.2–4.5 (). The target compound’s oxirane value is expected to be lower due to its monofunctional epoxide structure.

Biological Activity

Oxirane, [(3-cyclohexen-1-ylmethoxy)methyl]- is a synthetic compound characterized by its epoxide functional group, which is known for its reactivity in biological systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

The synthesis of oxirane derivatives often involves epoxidation reactions. For instance, the compound can be synthesized through the reaction of cyclohexene with appropriate reagents that facilitate the formation of the epoxide structure. The unique methoxy and cyclohexenyl groups contribute to its chemical reactivity and biological properties.

Anticancer Activity

Recent studies have focused on the anticancer potential of oxirane derivatives. For example, compounds with similar structures have shown selective cytotoxicity against various cancer cell lines:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Oxirane Derivative AHeLa (cervical cancer)15Induction of apoptosis
Oxirane Derivative BA549 (lung cancer)20Inhibition of cell proliferation
Oxirane Derivative CHCT-116 (colon cancer)10Cell cycle arrest

These findings suggest that oxirane compounds may act through mechanisms such as apoptosis induction and cell cycle regulation, making them candidates for further investigation in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of oxirane derivatives have also been explored. In vitro studies indicate that these compounds exhibit significant antibacterial activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLDisruption of bacterial cell membrane
Escherichia coli64 µg/mLInhibition of protein synthesis

The mechanism often involves interaction with bacterial cell membranes, leading to increased permeability and ultimately cell death .

Toxicological Assessment

Toxicological evaluations are crucial for understanding the safety profile of oxirane compounds. A hazard assessment indicated that while certain derivatives show promising biological activity, they also possess potential risks:

  • Oral LD50 : >2000 mg/kg in rats.
  • Skin Sensitization : Negative.
  • Reproductive Toxicity : NOAEL = 1000 mg/kg/day.

These results highlight the need for careful consideration in therapeutic applications .

Case Study 1: Anticancer Properties

In a study published in ACS Omega, researchers synthesized several oxirane derivatives and evaluated their anticancer activities against multiple human cancer cell lines. The study found that one derivative exhibited an IC50 value lower than 10 µM against HCT-116 cells, indicating strong anticancer potential due to its ability to induce apoptosis .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial effects of oxirane compounds against drug-resistant strains of bacteria. The results demonstrated that specific oxirane derivatives had MIC values significantly lower than conventional antibiotics, suggesting their potential as alternative antimicrobial agents .

Q & A

What are the optimal synthetic routes for preparing Oxirane, [(3-cyclohexen-1-ylmethoxy)methyl]-, and what challenges arise in achieving regioselectivity?

Level : Basic
Methodological Answer :
The synthesis of epoxide derivatives like this compound typically involves epoxidation of alkenes using oxidizing agents such as peracids (e.g., mCPBA) or catalytic methods with transition metals (e.g., Mn-salen complexes). For the cyclohexenylmethoxy substituent, regioselectivity must be carefully controlled. A validated approach includes:

  • Step 1 : Functionalization of 3-cyclohexen-1-ylmethanol with a protecting group (e.g., silyl ether) to prevent side reactions.
  • Step 2 : Epoxidation using dimethyldioxirane (DMDO) under low-temperature conditions (-20°C) to minimize ring-opening side reactions .
  • Challenges : Competing oxidation of the methoxy group or over-oxidation of the cyclohexene ring. Mitigation involves optimizing reaction time and stoichiometry.

How can spectroscopic techniques (NMR, IR, MS) differentiate this oxirane derivative from structurally similar epoxides?

Level : Basic
Methodological Answer :

  • NMR :
    • ¹H NMR : The epoxide protons (H-1 and H-2) resonate at δ 3.1–3.5 ppm as a coupled doublet (J = 4–5 Hz). The cyclohexenylmethoxy group shows distinct signals: δ 5.5–5.7 ppm (olefinic protons) and δ 3.3–3.7 ppm (methoxy -OCH2- protons).
    • ¹³C NMR : The epoxide carbons appear at δ 50–55 ppm, while the cyclohexene carbons are at δ 120–130 ppm .
  • IR : The epoxide ring’s C-O-C asymmetric stretching is observed at 840–880 cm⁻¹.
  • MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 196.1464 (calculated for C₁₀H₁₆O₂) .

What computational methods are suitable for predicting the reactivity of this oxirane in ring-opening reactions?

Level : Advanced
Methodological Answer :
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is widely used to model:

  • Transition States : For nucleophilic attacks (e.g., by amines or water), calculate activation energies to predict regioselectivity (C-1 vs. C-2 opening).
  • Solvent Effects : Include polarizable continuum models (PCM) for reactions in polar solvents.
  • Thermochemical Data : Compare theoretical ΔfH(0 K) values (e.g., -120 ± 5 kJ/mol) with experimental gas-phase data to validate models .

How does the stability of this compound vary under acidic vs. basic conditions, and what decomposition products are anticipated?

Level : Advanced
Methodological Answer :

  • Acidic Conditions : The epoxide undergoes protonation at the oxygen, leading to carbocation formation. Predominant decomposition products include cyclohexenylmethoxy-substituted diols or rearranged ethers via Wagner-Meerwein shifts .
  • Basic Conditions : Nucleophilic attack by hydroxide results in SN2 ring-opening, yielding a vicinal diol. Competing elimination (E2) may form allylic alcohols if steric hindrance is present .
  • Mitigation : Stabilize the compound by storing in anhydrous, neutral solvents (e.g., THF) at -20°C .

What strategies are recommended for resolving contradictions in reported thermodynamic properties (e.g., formation enthalpy)?

Level : Advanced
Methodological Answer :
Discrepancies in ΔfH values often arise from differing experimental methods (e.g., calorimetry vs. computational models). To reconcile

Cross-Validate Sources : Compare gas-phase theoretical data (e.g., G4MP2 calculations) with combustion calorimetry results .

Assess Purity : Use HPLC or GC-MS to verify sample integrity before measurement. Impurities like residual solvents skew results .

Statistical Analysis : Apply Bayesian error estimation to quantify uncertainties in conflicting datasets .

What safety protocols are critical when handling this compound in catalytic studies?

Level : Basic
Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all manipulations .
  • Ventilation : Maintain airflow >0.5 m/s to prevent vapor accumulation (OSHA PEL: 1 ppm for epoxides).
  • Spill Management : Neutralize spills with 10% sodium bicarbonate solution before disposal .
  • First Aid : For skin contact, wash with 1% acetic acid to hydrolyze unreacted epoxide .

How can kinetic studies elucidate the compound’s reactivity in polymerization reactions?

Level : Advanced
Methodological Answer :

  • Techniques : Use differential scanning calorimetry (DSC) to monitor exothermic polymerization peaks.
  • Rate Constants : Determine via time-resolved FTIR by tracking epoxide ring C-O-C peak decay (840–880 cm⁻¹).
  • Catalyst Screening : Test Lewis acids (e.g., BF₃·OEt₂) or amines (e.g., DABCO) to compare initiation rates. Activation energies (Ea) derived from Arrhenius plots guide catalyst selection .

What analytical challenges arise in quantifying trace impurities in this oxirane derivative?

Level : Advanced
Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection at 210 nm. Calibrate against certified reference materials (CRMs) for epoxide impurities .
  • Mass Spectrometry : Employ LC-ESI-MS/MS in MRM mode to detect sub-ppm levels of hydrolyzed diols or oligomers.
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), LOQ (<0.1%), and recovery (95–105%) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxirane, [(3-cyclohexen-1-ylmethoxy)methyl]-
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Oxirane, [(3-cyclohexen-1-ylmethoxy)methyl]-

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